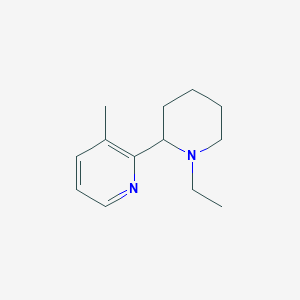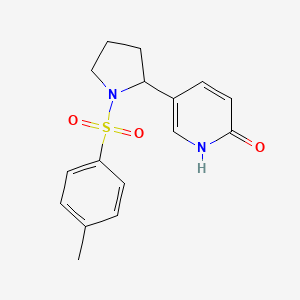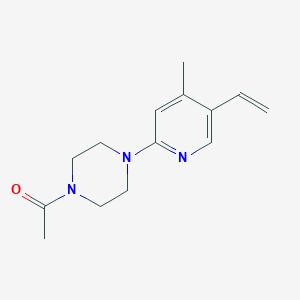
5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorobenzyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorobenzyl positions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-(2-fluorobenzyl)-2(1H)-pyridinone
- 5-Chloro-1-(2-fluorobenzyl)-1H-indole-2-carboxylic acid
- 5-Chloro-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7ClFN3O2 |
|---|---|
Poids moléculaire |
255.63 g/mol |
Nom IUPAC |
5-chloro-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-3-1-2-4-7(6)12/h1-4H,5H2,(H,16,17) |
Clé InChI |
IMGNLLFMTXWUHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


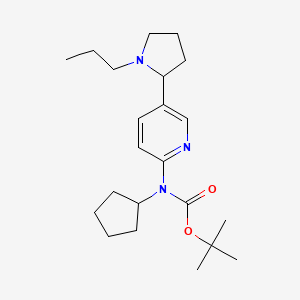

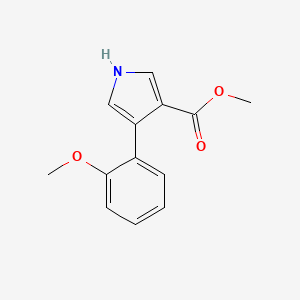

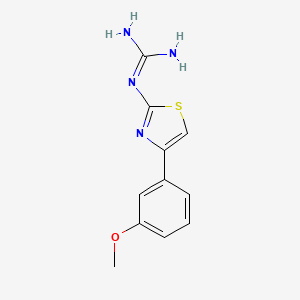
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)


![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
